molecular formula C17H19N5OS2 B2392495 1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone CAS No. 894050-46-5

1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone

Cat. No.: B2392495
CAS No.: 894050-46-5
M. Wt: 373.49
InChI Key: PHQXFQGIMMVNOD-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,3-b]pyridazine core substituted with a thiophen-2-yl group at position 6 and a sulfanyl ethanone moiety at position 2. The ethanone group is further substituted with a 4-methylpiperidinyl group. Such structural motifs are common in medicinal chemistry for targeting enzymes or receptors, particularly in antiproliferative or central nervous system (CNS)-related applications .

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS2/c1-12-6-8-21(9-7-12)16(23)11-25-17-19-18-15-5-4-13(20-22(15)17)14-3-2-10-24-14/h2-5,10,12H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQXFQGIMMVNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies highlighting its pharmacological effects.

The chemical structure of the compound can be described by the following properties:

PropertyDetails
Chemical Formula C₁₈H₂₆N₄O₃S₃
Molecular Weight 442.63 g/mol
IUPAC Name This compound
Appearance Powder
Storage Temperature Room Temperature

Synthesis and Structure

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the piperidine ring and subsequent functionalization to introduce the thiophene and triazole moieties. The presence of these heterocyclic structures is crucial for its biological activity.

Anticancer Activity

Research indicates that compounds containing triazolo and thiophene structures exhibit significant anticancer properties. In particular:

  • A study on similar triazolo derivatives showed potent antiproliferative activity against various cancer cell lines, including gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) with IC₅₀ values ranging from 0.008 to 0.012 μM .

The proposed mechanism for the anticancer activity includes:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Targeting Specific Pathways : The compound may interact with specific signaling pathways involved in cell proliferation and survival.

Study 1: Antiproliferative Activity

In a comparative study of various triazolo derivatives, the compound was evaluated alongside established chemotherapeutic agents. It demonstrated comparable efficacy in inhibiting cell growth and inducing apoptosis in cancer cell lines .

Study 2: SAR Analysis

A structure-activity relationship study highlighted that modifications in the thiophene and triazole rings significantly influenced the potency of these compounds. The introduction of electron-withdrawing groups enhanced activity, suggesting that electronic properties play a critical role in their biological effectiveness .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The triazolo-pyridazine core is shared among several analogs, but substituent variations significantly influence properties:

Compound Name Core Structure R1 (Position 6) R2 (Position 3) Key Differences
Target Compound Triazolo[4,3-b]pyridazine Thiophen-2-yl 1-(4-Methylpiperidin-1-yl)sulfanyl ethanone Reference compound
1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone Triazolo[4,3-b]pyridazine Pyridin-2-yl 1-Morpholinylsulfanyl ethanone Morpholine vs. methylpiperidine; pyridinyl vs. thiophene
MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) Piperazine-linked butanone Thiophen-2-yl Chloro-trifluoromethylpyridinyl-piperazine Piperazine vs. piperidine; extended alkyl chain

Key Observations :

  • Substituent Effects: The methylpiperidine group in the target compound may enhance lipophilicity compared to morpholine (logP ~1.5 vs.

Comparison :

  • The target’s methylpiperidine group may require milder conditions than the trifluoromethylpyridinyl group in MK45, which demands rigorous coupling agents .

Pharmacological and Physicochemical Properties

Antiproliferative Activity (Inferred from Analogs)
  • MK45 : Exhibits moderate activity against cancer cell lines (IC50 ~5–10 µM), attributed to the trifluoromethylpyridinyl group enhancing target binding .
  • Morpholine Analog () : Lower activity (IC50 >20 µM), possibly due to reduced hydrophobicity .
Solubility and Stability
  • Piperidine vs. Piperazine : Piperidine’s reduced basicity (pKa ~10 vs. ~9 for piperazine) may decrease solubility in acidic media but improve metabolic stability .
  • Thiophene vs. Pyrimidine : Thiophene’s lower polarity enhances membrane permeability compared to pyrimidine-containing analogs (e.g., ) .

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